molecular formula C8H11N5S2 B562024 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3 CAS No. 1185040-73-6

3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3

Cat. No.: B562024
CAS No.: 1185040-73-6
M. Wt: 244.308
InChI Key: FSKYYRZENXOYAP-TTXLGWKISA-N
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Description

3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3 is a stable isotope labelled compound . It has a molecular formula of C5 [13C]3H11N5S2 and a molecular weight of 244.31 . The compound appears as a white solid .


Molecular Structure Analysis

The IUPAC name of the compound is 2-4-(2-cyanoethylsulfanylmethyl)-(2,4-13C2)1,3-thiazol-2-ylguanidine . The compound’s InChI key is FSKYYRZENXOYAP-TTXLGWKISA-N .


Physical and Chemical Properties Analysis

The compound is soluble in acetone, chloroform, dichloromethane, and methanol . It has a density of 1.5±0.1 g/cm3 .

Scientific Research Applications

Biochemical Interactions and Mechanisms

Research has delved into the biochemical interactions of related compounds, focusing on their role as enzyme inhibitors and receptor antagonists. For instance, studies have shown that certain thiazole derivatives, akin to the compound , exhibit inhibitory effects on histamine-sensitive adenylate cyclase, indicating their potential as H2-receptor antagonists. These findings suggest a competitive mechanism where the compounds interact with histamine receptors, thereby modulating enzyme activities associated with gastric acid secretion (Harada, Terai, & Maeno, 1983).

Synthetic Approaches

Innovative synthetic methodologies have been developed to construct thiazole and related heterocyclic compounds. A notable approach involves microwave-assisted synthesis, offering advantages in terms of reaction speed and environmental safety. This method has facilitated the rapid generation of thiazolopyrimidine derivatives, showcasing the versatility of synthetic strategies in accessing complex molecular architectures (Youssef, Fouda, & Faty, 2018).

Biological Activities and Potential Therapeutic Applications

The biological activities of thiazole-containing compounds extend to their antimicrobial and anti-inflammatory properties. Research has identified compounds with significant activity against a range of microbial pathogens, highlighting their potential in addressing drug resistance issues. Furthermore, the anti-inflammatory properties of certain derivatives underscore their therapeutic relevance in conditions characterized by inflammation (Lesyk, Zimenkovsky, Subtelna, Nektegayev, & Kazmirchuk, 2003).

Properties

IUPAC Name

2-[4-(2-cyanoethylsulfanylmethyl)-(2,4-13C2)1,3-thiazol-2-yl](13C)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5S2/c9-2-1-3-14-4-6-5-15-8(12-6)13-7(10)11/h5H,1,3-4H2,(H4,10,11,12,13)/i6+1,7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKYYRZENXOYAP-TTXLGWKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CSCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=[13C](N=[13C](S1)N=[13C](N)N)CSCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661901
Record name N''-[4-{[(2-Cyanoethyl)sulfanyl]methyl}(2,4-~13~C_2_)-1,3-thiazol-2-yl](~13~C)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185040-73-6
Record name N''-[4-{[(2-Cyanoethyl)sulfanyl]methyl}(2,4-~13~C_2_)-1,3-thiazol-2-yl](~13~C)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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